molecular formula C13H11Br2N B14134287 Bis(3-bromophenyl)methanamine

Bis(3-bromophenyl)methanamine

Cat. No.: B14134287
M. Wt: 341.04 g/mol
InChI Key: YTLAXLMYTLNCAP-UHFFFAOYSA-N
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Description

Bis(3-bromophenyl)methanamine: is an organic compound with the molecular formula C13H11Br2N . It is a derivative of methanamine where two bromophenyl groups are attached to the central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)methanamine typically involves the reaction of 3-bromobenzylamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(3-bromophenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors .

Medicine: Its brominated structure can enhance the biological activity and selectivity of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties .

Mechanism of Action

The mechanism of action of Bis(3-bromophenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with target proteins or enzymes, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: Bis(3-bromophenyl)methanamine is unique due to the specific positioning of the bromine atoms in the meta position. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers .

Properties

Molecular Formula

C13H11Br2N

Molecular Weight

341.04 g/mol

IUPAC Name

bis(3-bromophenyl)methanamine

InChI

InChI=1S/C13H11Br2N/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2

InChI Key

YTLAXLMYTLNCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)N

Origin of Product

United States

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